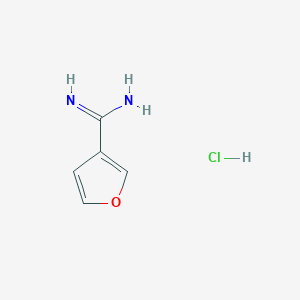

Furan-3-carboximidamide Hydrochloride

描述

Contextualization within Furan (B31954) Chemistry and Heterocyclic Compounds

The incorporation of a furan ring is a widely used strategy in the development of therapeutic agents with a broad spectrum of activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. nih.govmdpi.com The oxygen atom in the furan ring can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets. Current time information in Monroe County, US. The reactivity of the furan ring also allows for diverse chemical modifications, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.

Significance of the Imidamide Functional Group in Organic and Medicinal Chemistry

The imidamide group, also known as a carboximidamide or, more commonly, an amidine group, is characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. This functional group is a strong base and is typically protonated at physiological pH, existing as a cationic amidinium ion. This positive charge is a key feature, allowing for strong ionic interactions and hydrogen bonding with biological targets such as enzymes and nucleic acids.

Compounds containing the amidine functional group are well-documented inhibitors of various enzymes, including proteases and nitric oxide synthases (NOS). nih.govescholarship.org For instance, research has shown that compounds where an amidine function is attached to heterocyclic rings can be potent inhibitors of NOS isoforms. nih.gov The ability of the amidinium group to mimic the guanidinium (B1211019) side chain of arginine, a key substrate for NOS, is a critical aspect of its inhibitory activity. This mimicry allows these compounds to act as competitive inhibitors. nih.gov

Overview of Key Research Domains Investigating Furan-3-carboximidamide (B13616034) Hydrochloride

While specific published research focusing exclusively on Furan-3-carboximidamide Hydrochloride is limited, the investigation of structurally similar compounds provides a clear indication of its potential research applications. The key domains of interest are primarily in medicinal chemistry, focusing on enzyme inhibition and the development of antimicrobial and antiproliferative agents.

Enzyme Inhibition: A significant area of research for heterocyclic carboximidamides is the inhibition of nitric oxide synthase (NOS). Overproduction of nitric oxide by neuronal NOS (nNOS) is implicated in neurodegenerative diseases, making selective nNOS inhibitors a therapeutic goal. escholarship.org Thiophene-2-carboximidamides, which are structural analogues of furan-3-carboximidamide, have been investigated as nNOS selective inhibitors. escholarship.org Similarly, pyrazole-1-carboxamidines have been shown to be competitive inhibitors of all three NOS isoforms (nNOS, eNOS, and iNOS). nih.gov This body of research suggests that this compound would be a logical candidate for investigation as a NOS inhibitor.

Antimicrobial and Antiproliferative Activity: Research into furan- and pyridine-based amidine derivatives has revealed significant antimicrobial and antiproliferative activities. nih.gov Studies on substituted phenylfuranylnicotinamidines (pyridine-based analogues) have demonstrated their efficacy against various bacterial strains and cancer cell lines. nih.gov The activity of these compounds can be finely tuned based on the substitution patterns on the terminal phenyl ring, modulating their effects from cytostatic (inhibiting cell growth) to cytotoxic (killing cells). nih.gov Given these findings, this compound is a compound of interest for screening in antimicrobial and anticancer research programs.

The table below summarizes the biological activities observed in studies of compounds structurally related to this compound, highlighting the research domains where it is likely to be investigated.

Table 1: Biological Activity of Structurally Related Heterocyclic Carboximidamides

| Compound Class | Target/Activity | Example Finding |

|---|---|---|

| Phenylfuranylnicotinamidines | Antiproliferative | Compound 4e showed a submicromolar GI50 value of 0.83 µM against a panel of 60 cancer cell lines. researchgate.netnih.gov |

| Phenylfuranylnicotinamidines | Antimicrobial | Derivatives showed activity against Gram-positive and Gram-negative bacteria. nih.gov |

| Pyrazole-1-carboxamidines | Nitric Oxide Synthase (NOS) Inhibition | 1H-Pyrazole-1-carboxamidine HCl inhibited iNOS, eNOS, and nNOS isoforms with an IC50 of 0.2 µM. nih.gov |

| Thiophene-2-carboximidamides | Nitric Oxide Synthase (NOS) Inhibition | Investigated as selective inhibitors of neuronal NOS (nNOS) over endothelial NOS (eNOS). escholarship.org |

Chemical Properties of this compound

| Property | Value |

| CAS Number | 54649-21-7 |

| Molecular Formula | C5H7ClN2O |

| Molecular Weight | 146.57 g/mol |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

furan-3-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c6-5(7)4-1-2-8-3-4;/h1-3H,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLCJJIXGGSRPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381491 | |

| Record name | Furan-3-carboximidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54649-21-7 | |

| Record name | Furan-3-carboximidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Furan 3 Carboximidamide Hydrochloride

Synthesis of Furan-3-carbonitrile Precursors

The cornerstone of synthesizing Furan-3-carboximidamide (B13616034) Hydrochloride is the efficient preparation of its precursor, furan-3-carbonitrile. Various synthetic routes have been developed to construct the 3-cyanofuran moiety, often involving cyclization of acyclic precursors or functional group manipulation of pre-existing furan (B31954) rings.

One prominent method involves the Michael addition of nucleophiles to activated alkynes, followed by a cyclization step. For instance, the reaction of ene-yne-ketones with trimethylsilyl (B98337) cyanide under metal-free conditions can yield a variety of cyanofurans in high yields. This approach is valued for its operational simplicity and broad substrate scope.

Another strategy relies on the cyclization of functionalized acyclic compounds. While the classical Paal-Knorr synthesis, involving the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a fundamental method for furan ring formation, modifications are necessary to introduce the 3-cyano group. This can be achieved by using appropriately substituted dicarbonyl precursors that already contain a nitrile or a group that can be readily converted to a nitrile.

Furthermore, the synthesis of substituted furan-3-carboxylates, which can be subsequently converted to the corresponding nitrile, has been reported. These methods often involve the reaction of β-ketoesters with α-haloketones or other electrophilic partners, leading to the formation of the furan ring with an ester group at the 3-position. The ester can then be converted to an amide and subsequently dehydrated to afford the furan-3-carbonitrile.

Below is a table summarizing various synthetic approaches to furan-3-carbonitrile and its derivatives.

| Starting Materials | Reagents and Conditions | Product | Yield (%) |

| Ene-yne-ketones, Trimethylsilyl cyanide | Metal-free | Substituted cyanofurans | High |

| α,β-Acetylenic γ-hydroxy nitriles, Arenecarboxylic acids | Domino reaction | 4-Cyano-3(2H)-furanones | Good |

| β-Keto compounds, Vinyl dichlorides | Base-promoted domino reaction | 2,3,5-Trisubstituted furans | Good |

Direct Conversion Approaches to Furan-3-carboximidamide Hydrochloride

Once furan-3-carbonitrile is obtained, the next critical step is its conversion into this compound. This transformation is typically achieved through amidination reactions, which can be approached in several ways.

Amidination of Nitriles (e.g., from 3-furonitrile (B1345513) with hydroxylamine (B1172632) hydrochloride)

A common and direct method for the conversion of nitriles to amidoximes (N'-hydroxycarboximidamides) involves their reaction with hydroxylamine hydrochloride. This reaction is a well-documented procedure where the nitrile group is readily attacked by hydroxylamine, typically in the presence of a base to liberate the free hydroxylamine from its salt. The resulting amidoxime (B1450833) can then be further processed if the unsubstituted amidine is the target. The reaction between nitriles and hydroxylamine is an industrially relevant process, though it can sometimes be complicated by the formation of amide by-products.

The Pinner reaction offers a classic route to imidates, which are valuable intermediates for the synthesis of amidines. In this acid-catalyzed reaction, a nitrile reacts with an alcohol in the presence of anhydrous hydrogen chloride to form an imino ester salt, known as a Pinner salt. This salt can then be treated with ammonia (B1221849) or an amine to furnish the corresponding amidine. Low temperatures are often crucial to prevent the decomposition of the thermodynamically unstable imidium chloride salt.

Amidination of Esters

While less direct than nitrile amidination, furan-3-carboxylic acid esters can also serve as precursors to Furan-3-carboximidamide. This multi-step approach typically involves the conversion of the ester to the corresponding carboxamide. The furan-3-carboxamide (B1318973) can then be activated, for example, by conversion to an imidoyl chloride using a reagent like phosphorus pentachloride or thionyl chloride, followed by reaction with ammonia to yield the desired amidine. Alternatively, direct amination of the ester under more forcing conditions with a suitable ammonia source can sometimes be achieved.

Amidination Using Metal Amides (e.g., LiN(TMS)₂ followed by acid deprotection)

A more modern and highly effective method for the synthesis of amidines from nitriles involves the use of metal amides. For instance, lithium bis(trimethylsilyl)amide (LiN(TMS)₂) can add to the nitrile group of furan-3-carbonitrile to form a protected N,N'-bis(trimethylsilyl)amidine intermediate. This intermediate is stable and can be readily deprotected under acidic conditions, typically using a mineral acid like hydrochloric acid, to afford the this compound salt directly. This method is often favored for its high yields and clean reaction profiles.

Advanced Coupling Reactions for Furan-3-carboximidamide Scaffold Elaboration

To create a library of structurally diverse compounds, the furan-3-carboximidamide scaffold can be further functionalized using advanced palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Typically, a halogenated furan precursor is used in these coupling reactions, with the amidine functionality being introduced either before or after the coupling step.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

Suzuki Coupling: The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For instance, a 2- or 5-bromo-furan-3-carboximidamide derivative could be coupled with various aryl or vinyl boronic acids to introduce new substituents onto the furan ring. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. This reaction could be used to introduce alkenyl groups onto the furan ring of a halogenated furan-3-carboximidamide precursor. The regioselectivity of the arylation of cyclic olefins like 2,3-dihydrofuran (B140613) has been extensively studied and often occurs at the C2 position.

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide, catalyzed by palladium. This reaction is highly versatile with few limitations on the coupling partners. A stannylated furan derivative could be coupled with various organic halides, or a halogenated furan could be coupled with a range of organostannanes to build molecular complexity. A significant drawback of this method is the toxicity of the organotin reagents.

The following table provides a general overview of these palladium-catalyzed reactions on furan scaffolds.

| Reaction | Coupling Partners | Catalyst System | Key Features |

| Suzuki | Organoboronic acid/ester + Organohalide | Pd catalyst, Base | Mild conditions, high functional group tolerance |

| Heck | Alkene + Unsaturated halide/triflate | Pd catalyst, Base | Forms C-C bonds with alkenes |

| Stille | Organostannane + Organohalide | Pd catalyst | Versatile, but uses toxic tin reagents |

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. windows.net This approach is valued for its atom economy, reduced number of purification steps, and ability to rapidly generate molecular diversity. nih.govrug.nl In the context of heterocyclic chemistry, MCRs provide a powerful platform for the one-pot synthesis of diverse frameworks, including furan derivatives. windows.net

While a direct MCR for this compound is not extensively detailed, analogous three-component syntheses for structurally related furan systems have been successfully developed. For instance, a catalyzed [2+2+1] three-component reaction involving aniline (B41778) derivatives, dialkyl acetylenedicarboxylates, and isatin (B1672199) derivatives has been used to produce complex spiro[furan-2,3′-indoline]-3-carboxylate derivatives in high yields. mdpi.com Such strategies underscore the potential of MCRs to construct the furan core with significant molecular complexity in a single, efficient step. The general mechanism often involves the initial reaction of two components to form a reactive intermediate, which is then trapped by the third component, leading to the final heterocyclic product. mdpi.com

Derivatization Strategies of the Furan-3-carboximidamide Core

The furan-3-carboximidamide scaffold serves as a versatile building block for further chemical modifications, allowing for the synthesis of a wide array of derivatives.

Formation of Carbonyloxycarboximidamide Derivatives

The derivatization of the carboximidamide (amidine) group allows for the introduction of new functional groups and the modulation of the molecule's properties. One such transformation is the formation of carbonyloxycarboximidamide derivatives. This can be achieved through the reaction of the nucleophilic nitrogen atom of the Furan-3-carboximidamide core with a suitable carbonyl-containing electrophile. Reagents such as acyl chlorides or anhydrides can be employed to acylate the amidine, leading to the formation of an N-acyl-carboximidamide structure. The precise conditions for such reactions, including the choice of solvent and the potential need for a base to scavenge acid byproducts, would be critical for achieving high yields and purity.

Condensation Reactions to Form Hydrazone and Related Amidines

Condensation reactions are a cornerstone of organic synthesis for forming carbon-nitrogen double bonds. The carboximidamide group in this compound can participate in condensation reactions with various carbonyl compounds or their equivalents. For example, reaction with hydrazines can lead to the formation of hydrazone-like derivatives. This transformation typically involves the nucleophilic attack of the hydrazine (B178648) on the electrophilic carbon of the imidamide group, followed by the elimination of ammonia or an amine.

Acid catalysis is frequently employed to facilitate such condensation reactions involving furan rings. researchgate.net For instance, the condensation of 5-arylfuran-2-carboxaldehydes with benzothiazolium salts proceeds under Knoevenagel conditions to yield highly conjugated systems. nih.gov These reactions highlight the reactivity of furan derivatives and provide a template for the potential condensation pathways of the Furan-3-carboximidamide core, enabling its linkage to other molecular fragments. nih.gov

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing synthetic routes is crucial for improving efficiency, yield, and sustainability. Key areas of focus include the selection of catalysts, solvents, and energy sources.

Catalyst Systems and Solvent Effects

The choice of catalyst and solvent system can profoundly influence the outcome of synthetic transformations involving furan derivatives. Both Brønsted and Lewis acids are effective in promoting reactions such as hydroarylation. nih.govmdpi.com For example, the reaction of 3-(furan-2-yl)propenoic acid with benzene (B151609) can be catalyzed by various acids, with aluminum trichloride (B1173362) (AlCl₃) in benzene providing a 65% yield of the desired product. mdpi.com Superacids like triflic acid (TfOH) are also effective, though yields may vary depending on the specific substrate and conditions. nih.gov

Transition metal catalysts, particularly those based on ruthenium, have been developed for the selective functionalization of furan rings. researchgate.net The solvent can also play a critical role; studies on the alkenylation of furoic acid derivatives have shown that solvents like DMF can be effective, although the optimal choice depends on the specific catalyst and reactants used. researchgate.net

Table 1: Effect of Catalyst and Conditions on Furan Derivatization

| Starting Material | Reactant | Catalyst/Acid | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-(furan-2-yl)propenoic acid | Benzene | AlCl₃ | Benzene | Room Temp, 1 hr | 65% | mdpi.com |

| 3-(furan-2-yl)propenoic acid | Benzene | AlBr₃ | Benzene | Room Temp, 1 hr | 63% | mdpi.com |

| 3-(furan-2-yl)propenoic acid | Benzene | TfOH | CH₂Cl₂ | 0 °C, 2 hr | 33% | mdpi.com |

| Furoic acid derivative | Alkene | [Ru(p-cymene)Cl₂]₂ | DMF | Not specified | Varies | researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, increasing yields, and improving product purity. nih.gov The application of microwave irradiation can dramatically reduce reaction times from hours to minutes. mdpi.com This technology is particularly effective for multicomponent reactions and the synthesis of heterocyclic compounds. researchgate.net

In the synthesis of 2-formimidate-3-carbonitrile derivatives, which are structurally related to the target compound, microwave irradiation at 150 °C led to the formation of the product in just 20 minutes, with yields comparable to or even slightly higher than conventional solvothermal methods that required 24 hours. mdpi.com This dramatic rate enhancement is attributed to the efficient and uniform heating of the reaction mixture by microwaves. researchgate.net The use of microwave assistance in a one-pot, three-component condensation to afford furan-annulated heterocycles resulted in high yields after only 3 minutes of irradiation. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Formimidate Derivatives

| Compound | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Ethyl 2-(ethoxymethyleneamino)-4-(4-fluorophenyl)-6-methyl-4H-pyran-3-carboxylate | Conventional | 24 hours | 90% | mdpi.com |

| Microwave | 20 minutes | 91% | ||

| Ethyl 2-(ethoxymethyleneamino)-4-(4-chlorophenyl)-6-methyl-4H-pyran-3-carboxylate | Conventional | 24 hours | 88% | mdpi.com |

| Microwave | 20 minutes | 85% |

Patent Literature Review on Synthetic Methods

The synthesis of this compound, while not extensively detailed as a primary subject in a singular patent, can be understood through a review of patents covering the synthesis of its precursors and related compounds. The patent literature provides a roadmap for its preparation, primarily involving the formation of a furan-3-carbonitrile intermediate, followed by its conversion to the target carboximidamide hydrochloride.

A plausible and commonly patented route begins with the synthesis of furan-3-carboxylic acid or its ester derivatives. Subsequently, this precursor is converted to furan-3-carbonitrile, which then undergoes a transformation, such as the Pinner reaction, to yield the desired this compound.

Patented methodologies for the synthesis of key precursors, such as furan-3-carboxylic acid derivatives, are foundational. For instance, various patents describe the synthesis of substituted and unsubstituted furan-3-carboxylates. These methods often involve the cyclization of appropriately substituted starting materials to form the furan ring with the desired carboxylate group at the 3-position.

The subsequent conversion of a furan-3-carboxylic acid or its corresponding amide to furan-3-carbonitrile is a critical step. General methods for the dehydration of carboxamides to nitriles are well-documented in the patent literature. These processes often utilize dehydrating agents to facilitate the removal of a water molecule from the primary amide.

The final and most crucial step is the conversion of furan-3-carbonitrile to this compound. The Pinner reaction is a classic and frequently patented method for this type of transformation. This reaction typically involves treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imidate hydrochloride. This intermediate is then reacted with ammonia to produce the corresponding amidine hydrochloride.

The following table summarizes a selection of patented methods that are relevant to the synthetic pathway of this compound, highlighting the synthesis of precursors and the conversion of nitriles to amidine salts.

| Patent / Reference | Description of Method | Starting Material(s) | Reagents | Conditions | Product |

| US4603205A | Synthesis of Furan-3-carboxylic acid derivatives | Methyl 2,5-dimethylfuran-3-carboxylate, 4-hydroxy-2,2,6,6-tetramethylpiperidine | Tetrabutyl orthotitanate | Heated at ~190°C for 10 hours | 2,2,6,6-Tetramethylpiperidin-4-yl 2,5-dimethylfuran-3-carboxylate |

| US3725456A | Process for preparing amidine salts from α-amino nitriles | α-amino nitrile | Methanol, metal alkoxide, ammonium (B1175870) salt | Room temperature | Amidine salt |

| - | Hypothetical Pinner Reaction for this compound | Furan-3-carbonitrile | Anhydrous alcohol (e.g., ethanol), anhydrous HCl, anhydrous ammonia | 1. Reaction of nitrile with alcohol and HCl to form imidate hydrochloride. 2. Subsequent reaction with ammonia. | This compound |

Advanced Spectroscopic and Structural Elucidation of Furan 3 Carboximidamide Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the cornerstone for determining the precise connectivity and constitution of organic molecules. For Furan-3-carboximidamide (B13616034) Hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of Furan-3-carboximidamide Hydrochloride is expected to display distinct signals corresponding to the furan (B31954) ring protons and the exchangeable protons of the carboximidamide group. The furan ring contains three aromatic protons: H-2, H-4, and H-5. Due to the electronegativity of the oxygen atom and the electron-withdrawing nature of the adjacent C-3 substituent, the proton at the C-2 position (H-2) is anticipated to be the most deshielded, appearing furthest downfield as a characteristic singlet or a finely split triplet. The protons at C-4 and C-5 will appear as doublets or multiplets, with their chemical shifts influenced by their position relative to the substituent. The protons of the amidinium group (-C(NH2)2+) are expected to appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, due to proton exchange and hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~ 8.1 - 8.3 | t | ~0.8 |

| H-5 | ~ 7.7 - 7.9 | t | ~1.8 |

| H-4 | ~ 6.7 - 6.9 | dd | J = ~1.9, ~0.8 |

Note: Predicted values are based on analyses of similar 3-substituted furan compounds. Chemical shifts are referenced to a standard solvent signal.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound has five distinct carbon signals. Four of these correspond to the furan ring (C-2, C-3, C-4, C-5), and one corresponds to the carboximidamide carbon (C=N). The carbon atom C-3, directly attached to the amidinium group, would be significantly influenced by its electronic environment. The C-2 and C-5 carbons, adjacent to the heteroatom, typically appear at the most downfield positions among the ring carbons. chemicalbook.com The carboximidamide carbon is expected to have a characteristic chemical shift in the range of 160-170 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~ 148 - 150 |

| C-5 | ~ 144 - 146 |

| C-4 | ~ 110 - 112 |

| C-3 | ~ 125 - 128 |

Note: Predicted values are based on typical chemical shifts for substituted furans and amidine functional groups. oregonstate.edunih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for assembling the molecular structure by establishing through-bond and through-space correlations. youtube.com

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to confirm the connectivity of the furan ring protons. Cross-peaks would be expected between H-4 and H-5, confirming their adjacent relationship on the furan ring. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with their directly attached carbon atoms. sdsu.edu This experiment would definitively assign the furan carbons by showing cross-peaks between H-2/C-2, H-4/C-4, and H-5/C-5.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum is crucial for establishing long-range (2- and 3-bond) ¹H-¹³C correlations, which helps to connect different parts of the molecule. sdsu.edu Key expected correlations for this compound would include:

Correlations from H-2 and H-4 to the carboximidamide carbon (C=N), confirming the position of the substituent at C-3.

Correlations from the furan protons (H-2, H-4, H-5) to other carbons within the ring, confirming the ring structure.

Correlations from the NH₂ protons to the carboximidamide carbon and to C-3 and C-4 of the furan ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

Electrospray Ionization High-Resolution Mass Spectrometry ((+)ESI-HRMS)

Positive-ion ESI-HRMS is ideal for analyzing polar and ionic compounds like this compound. This technique would confirm the molecular formula by providing a highly accurate mass measurement of the protonated molecular ion, [M+H]⁺. For the cation C₅H₇N₂O⁺, the expected exact mass allows for unambiguous formula determination.

Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) of the parent ion would reveal characteristic fragmentation patterns. Plausible fragmentation pathways for the [M+H]⁺ ion of Furan-3-carboximidamide could involve the neutral loss of ammonia (B1221849) (NH₃) or the characteristic fragmentation of the furan ring, such as the loss of carbon monoxide (CO). longdom.orgresearchgate.neted.ac.uk

Table 3: Predicted ESI-HRMS Data for this compound

| Ion | Predicted Exact Mass (m/z) | Description |

|---|---|---|

| [C₅H₇N₂O]⁺ | 111.0553 | Protonated Molecular Ion ([M+H]⁺) |

| [C₅H₄NO]⁺ | 94.0287 | Loss of NH₃ |

| [C₄H₇N₂]⁺ | 83.0604 | Loss of CO |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for the furan ring and the protonated carboximidamide group.

Key expected vibrational frequencies include:

N-H Stretching: Broad and strong absorptions in the region of 3100-3400 cm⁻¹, characteristic of the N-H bonds in the protonated amidinium group.

C-H Stretching: A sharp absorption above 3000 cm⁻¹ corresponding to the C-H bonds of the aromatic furan ring.

C=N Stretching: A strong absorption band around 1640-1670 cm⁻¹ due to the stretching vibration of the carbon-nitrogen double bond in the amidinium cation.

Furan Ring Vibrations: A series of bands between 1400 cm⁻¹ and 1600 cm⁻¹ corresponding to C=C stretching, and strong bands between 1000 cm⁻¹ and 1300 cm⁻¹ associated with the C-O-C stretching of the furan ether linkage. udayton.edu

Table 4: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3400 | N-H Stretch | Amidinium Salt (R-NH₂⁺) |

| 3050 - 3150 | C-H Stretch | Aromatic (Furan) |

| 1640 - 1670 | C=N Stretch | Amidinium (C=N⁺) |

| 1450 - 1600 | C=C Stretch | Aromatic (Furan) |

Electronic Absorption and Emission Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence

The electronic properties of this compound are primarily investigated using Ultraviolet-Visible (UV-Vis) absorption spectroscopy. The furan ring, being an aromatic heterocycle, possesses π-electrons that can undergo electronic transitions upon absorption of UV radiation. Theoretical and experimental studies on furan and its derivatives show that the primary electronic transitions are of the π→π* type. globalresearchonline.netnist.gov For this compound, the presence of the carboximidamide group conjugated with the furan ring is expected to influence the position and intensity of these absorption bands.

The protonated amidinium group can act as an auxochrome, potentially causing a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to unsubstituted furan. The analysis is typically performed in a polar solvent, such as ethanol (B145695) or methanol, where the compound is soluble.

Table 1: Representative UV-Vis Absorption Data for Furan Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

|---|---|---|---|---|

| Furan | Gas Phase | 205 | ~10,000 | π→π* |

| 2-Methylfuran | Heptane | 218 | ~8,500 | π→π* |

Data for Furan and 2-Methylfuran are based on literature values. nist.govnist.gov Data for this compound is hypothetical and represents expected values based on structural analogy.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com It provides invaluable information on molecular geometry, conformation, and the nature of intermolecular forces that dictate the crystal packing.

A single crystal X-ray diffraction study of this compound would reveal the exact bond lengths, bond angles, and torsion angles of the molecule. unimi.it The resulting crystal structure would confirm the connectivity of the atoms and provide insight into the conformation of the carboximidamide group relative to the furan ring.

Table 2: Expected Crystallographic and Hydrogen Bond Data from a Single Crystal X-ray Analysis

| Parameter | Expected Value/Description |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric (e.g., P2₁2₁2₁) |

| Key Bond Lengths | C-O (furan): ~1.36 Å; C=C (furan): ~1.35 Å; C-C (furan): ~1.43 Å; C-C(N)₂: ~1.47 Å; C=N (amidine): ~1.30 Å |

| Primary H-Bond | N-H···Cl |

| H-Bond Distance (D···A) | 2.9 - 3.2 Å |

These values are hypothetical and based on typical data for organic hydrochloride salts and furan-containing molecules found in crystallographic databases.

Computational and experimental studies have shown that the furan ring itself is nearly planar, although it can experience minor puckering. nih.govresearchgate.net X-ray diffraction would precisely quantify the degree of planarity of the furan ring in the solid state. It would also determine the torsion angle between the plane of the furan ring and the plane of the carboximidamide substituent. This angle is influenced by steric effects and the electronic interactions between the two groups. In similar structures, the substituent group is often slightly twisted out of the plane of the heterocyclic ring. nih.gov The analysis would confirm the positioning of the carboximidamide group at the 3-position of the furan ring, unequivocally verifying the compound's constitution.

Chromatographic Purity and Characterization

Chromatographic techniques are essential for assessing the purity of chemical compounds and confirming their identity. For a polar compound like this compound, specific methods are required to achieve good retention and separation from potential impurities.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of pharmaceutical intermediates and other chemical substances. Due to the polar and ionic nature of this compound, traditional reversed-phase (e.g., C18) chromatography with highly aqueous mobile phases can be challenging, often resulting in poor retention. hplc.eu

More suitable approaches include Hydrophilic Interaction Liquid Chromatography (HILIC) or using columns with polar-embedded or polar-endcapped stationary phases. chromatographyonline.comchromatographyonline.com A HILIC method would typically use a high concentration of an organic solvent like acetonitrile (B52724) with a small amount of aqueous buffer, promoting the retention of the polar analyte.

Table 3: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | HILIC (e.g., Silica (B1680970), Amide) |

| Mobile Phase A | 10 mM Ammonium (B1175870) Formate in Water, pH 3.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 95% B to 60% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at λmax (e.g., 230 nm) |

This represents a typical starting method for a polar heterocyclic compound and would require optimization.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) combines the high-resolution separation of UPLC with the sensitive and specific detection of mass spectrometry. This technique is invaluable for both purity analysis and structural confirmation. nih.gov The UPLC method would be similar to the HPLC method but adapted for smaller particle size columns, resulting in faster analysis times and improved resolution.

The mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode, would detect the protonated molecule [M+H]⁺. For Furan-3-carboximidamide, the expected mass-to-charge ratio (m/z) for the free base (C₅H₆N₂O) would be approximately 111.05. The detection of this specific m/z value provides strong evidence for the identity of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Table 4: Expected UPLC-MS Characterization Data

| Parameter | Expected Result |

|---|---|

| Retention Time | Dependent on specific UPLC conditions |

| Ionization Mode | ESI Positive |

| Observed Ion | [M+H]⁺ (where M is the free base) |

| Monoisotopic Mass (C₅H₆N₂O) | 110.0480 u |

| Expected m/z | ~111.0558 |

Thin-Layer Chromatography (TLC)mdpi.com

Thin-layer chromatography (TLC) is a fundamental and widely utilized chromatographic technique for the separation, identification, and purity assessment of compounds. analyticaltoxicology.comlongdom.org In the context of this compound, TLC serves as an indispensable tool for qualitatively monitoring the progress of its synthesis and for assessing the purity of the final product. umich.edunih.gov The technique facilitates the rapid optimization of reaction conditions and provides crucial data for scaling up purification processes, such as column chromatography. analyticaltoxicology.comresearchgate.net

The principle of TLC relies on the differential partitioning of a compound between a solid stationary phase and a liquid mobile phase. For a polar compound like this compound, a polar stationary phase, such as silica gel, is typically employed. The separation is achieved based on the compound's relative affinity for the stationary phase versus the mobile phase. longdom.org

Key parameters in the TLC analysis of this compound include the choice of the stationary phase, the composition of the mobile phase (solvent system), and the method of visualization. umich.eduresearchgate.net While detailed studies providing specific Rƒ values for this compound across a wide range of solvent systems are not extensively published, the general methodology follows established principles. The retention factor (Rƒ), a key metric derived from TLC, is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. This value is highly dependent on the specific experimental conditions. nih.gov

Detailed Research Findings

In synthetic procedures involving this compound and its precursors, TLC is the primary method for real-time reaction monitoring. nih.govbohrium.comspringernature.com Researchers spot the reaction mixture onto a TLC plate at various time points to observe the consumption of starting materials and the formation of the desired product. nih.gov

A typical TLC analysis involves the following:

Stationary Phase : Silica gel 60 F₂₅₄ plates are commonly used due to their polarity and the inclusion of a fluorescent indicator that aids in visualization under UV light. umich.edu

Mobile Phase : The choice of the mobile phase is critical for achieving effective separation. Due to the polar and ionic nature of this compound, a polar solvent system is required. Often, a mixture of a relatively nonpolar solvent with a more polar solvent is used to fine-tune the separation. Common solvent systems for similar polar heterocyclic compounds include mixtures of dichloromethane/methanol, ethyl acetate/hexane with methanol, or chloroform/methanol. The optimal ratio is determined empirically to achieve an Rƒ value ideally between 0.3 and 0.7 for clear separation.

Visualization : Since this compound contains a UV-active furan ring, the primary method of visualization is observing the plate under UV light (typically at 254 nm), where the compound appears as a dark spot against a fluorescent green background. umich.edu For enhanced visualization, or if the compound's concentration is low, chemical staining agents can be employed. Stains like potassium permanganate (B83412) or iodine vapor are effective general-purpose reagents for visualizing organic compounds. illinois.edu

The following interactive table outlines the typical parameters used in the TLC analysis of this compound.

| Parameter | Description | Typical Implementation | Purpose |

| Stationary Phase | A thin layer of adsorbent material coated on a solid support (e.g., glass, aluminum). | Silica Gel 60 F₂₅₄ | Provides a polar surface for the separation of polar analytes. The fluorescent indicator (F₂₅₄) allows for non-destructive visualization. |

| Mobile Phase | A solvent or mixture of solvents that flows up the stationary phase by capillary action. | Dichloromethane:Methanol (e.g., 9:1 v/v) or Ethyl Acetate:Methanol (e.g., 8:2 v/v) | To elute the compounds up the plate. The polarity is adjusted to achieve optimal separation and Rƒ values. |

| Sample Application | The process of applying a small, concentrated spot of the sample onto the baseline of the TLC plate. | A dissolved sample is applied using a capillary tube. | To place the analyte on the stationary phase for separation. |

| Development | The process where the mobile phase moves up the stationary phase, separating the sample components. | The plate is placed in a sealed chamber containing the mobile phase. | To achieve chromatographic separation of the mixture's components. |

| Visualization | The method used to detect the separated spots on the TLC plate after development. | 1. UV Light (254 nm) 2. Iodine Vapor Chamber 3. Potassium Permanganate Dip | To locate the position of the analyte for Rƒ calculation. UV is non-destructive, while chemical stains are often destructive. |

| Rƒ Calculation | Retention Factor: The ratio of the distance traveled by the spot to the distance traveled by the solvent front. | Rƒ = (Distance from baseline to spot center) / (Distance from baseline to solvent front) | A characteristic value for a compound under specific conditions, used for identification and purity checks. |

Although TLC is primarily a qualitative technique, it can be adapted for preparative purposes to isolate small quantities of a purified compound for further analysis. analyticaltoxicology.comescholarship.org

Computational Chemistry and Theoretical Investigations of Furan 3 Carboximidamide Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of a molecule. nih.govaps.org These methods solve the Schrödinger equation for a molecule to determine its electronic structure and other related characteristics.

The electronic structure of a molecule is key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful. nih.gov The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. irjweb.com A small energy gap implies high chemical reactivity and low kinetic stability, as it is easier for the molecule to be excited. nih.govnih.gov

Quantum chemical calculations can determine the energies of these orbitals and derive various global reactivity descriptors. mdpi.com These descriptors, including chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), provide a quantitative measure of the molecule's reactive nature. irjweb.commdpi.com A hard molecule is characterized by a large HOMO-LUMO gap, indicating lower reactivity. mdpi.com This analysis helps in predicting the sites within the molecule that are most susceptible to electrophilic or nucleophilic attack. nih.gov

| Parameter | Symbol | Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.65 | Chemical reactivity and kinetic stability irjweb.com |

| Chemical Hardness | η | 2.825 | Resistance to change in electron configuration mdpi.com |

| Electronegativity | χ | 4.025 | Power to attract electrons |

| Electrophilicity Index | ω | 2.86 | Propensity to accept electrons irjweb.com |

Molecules can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable three-dimensional structure, which corresponds to the lowest energy state. Computational methods can predict the relative energies of different conformers, revealing the most probable shape of the molecule under given conditions. nih.gov

For Furan-3-carboximidamide Hydrochloride, key considerations would include the orientation of the carboximidamide group relative to the furan (B31954) ring. The stability of these conformers can be significantly influenced by the surrounding environment, such as the solvent. nih.gov Calculations can be performed for the molecule in the gas phase and in solution to understand how intermolecular interactions affect its preferred geometry.

| Conformer | Dihedral Angle (Ring-C-N-H) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 0° (Planar) | 0.00 | 75.3 |

| 2 | 90° (Perpendicular) | 2.15 | 24.7 |

Quantum chemistry is routinely used to predict spectroscopic data, which serves as a valuable tool for structural confirmation. rowansci.com By calculating properties like nuclear magnetic shielding tensors and vibrational frequencies, it is possible to generate theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govnih.gov

Comparing these predicted spectra with experimental results helps validate the computed molecular structure. nih.gov Furthermore, Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which allows for the prediction of the UV-Vis absorption spectrum. researchgate.net This provides insight into the electronic excitations within the molecule.

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| 1H NMR (furan proton, H2) | δ 7.5 ppm | δ 7.4 ppm |

| 13C NMR (furan carbon, C3) | δ 125.0 ppm | δ 124.5 ppm |

| UV-Vis (λmax) | 255 nm | 258 nm |

Molecular Dynamics (MD) Simulations

While quantum calculations excel at describing static molecular properties, Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems. nih.govnih.gov MD simulations model the movement of every atom in a system over time by solving Newton's equations of motion, offering a virtual microscope to observe molecular interactions in detail. frontiersin.org

MD simulations are instrumental in studying how a ligand, such as this compound, interacts with a biological receptor, like an enzyme or protein. nih.govnih.gov These simulations can reveal the preferred binding pose of the ligand within the receptor's active site and identify the key amino acid residues involved in the interaction. researchgate.net

Analysis of the simulation trajectory can quantify the stability of the ligand-receptor complex, often measured by the Root Mean Square Deviation (RMSD). Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to estimate the binding free energy, providing a measure of the affinity between the ligand and the receptor. nih.gov This information is critical for understanding the molecular basis of the ligand's biological activity.

| Receptor Residue | Interaction Type | Distance (Å) | Interaction Occupancy (%) |

|---|---|---|---|

| Aspartic Acid 120 | Hydrogen Bond (with -NH2) | 2.8 | 95.2 |

| Tyrosine 85 | Hydrogen Bond (with furan oxygen) | 3.1 | 60.5 |

| Phenylalanine 150 | π-π Stacking (with furan ring) | 3.5 | 88.1 |

Proteins are not rigid structures; they are dynamic entities that can change their shape in response to environmental signals, including the binding of a ligand. nih.govnih.gov These conformational changes are often essential for the protein's function. patsnap.com

MD simulations can capture the structural rearrangements that a receptor undergoes upon binding to this compound. researchgate.net This might involve subtle side-chain movements or large-scale domain motions that can, for instance, open or close an active site or trigger a signaling cascade. nih.gov By analyzing the protein's structure before and during the simulation with the ligand, researchers can understand the allosteric pathways and the mechanism by which the ligand modulates the protein's function. nih.gov

Free Energy Calculations (e.g., Alchemical Relative Binding Free Energy Calculations)

Further research and publication in the field of computational chemistry are required to address these specific aspects of this compound.

Chemical Reactivity and Transformation Mechanisms of the Furan 3 Carboximidamide Core

Reactions Involving the Furan (B31954) Ring System

The furan ring's reactivity is significantly influenced by the electronic properties of its substituents. The carboximidamide group at the 3-position, being generally electron-withdrawing, modulates the typical reactivity of the furan nucleus in oxidative, cycloaddition, and substitution reactions.

Oxidative ring cleavage is a characteristic reaction of the furan nucleus, often proceeding through highly reactive intermediates to yield 1,4-dicarbonyl compounds. organicreactions.org This transformation has been utilized in synthetic chemistry, where the furan ring serves as a masked 1,4-dicarbonyl functionality. organicreactions.org The specific pathway of cleavage can depend on the oxidant and the substitution pattern of the furan. For instance, oxidation of some triaryl- and diarylfurans with ammonium (B1175870) nitrate (B79036) or potassium nitrate in aqueous acetic acid stereoselectively produces cis- or trans-but-2-ene-1,4-diones. researchgate.net

In biological systems, the metabolic cleavage of furan rings is a known biotransformation pathway mediated by cytochrome P-450 enzymes. nih.gov Mechanistic studies using deuterium-labeled furan derivatives suggest that the cleavage may proceed via direct oxidation to form an unsaturated aldehyde intermediate, rather than through a hydroxylation pathway at the 5-position. nih.gov For Furan-3-carboximidamide (B13616034), oxidation would likely generate a substituted unsaturated 1,4-dicarbonyl intermediate, the structure of which would be influenced by the subsequent fate of the carboximidamide group under the oxidative conditions.

| Furan Derivative | Oxidizing Agent/Conditions | Major Product Type | Reference |

| General Furans | Various (e.g., MCPBA, Br2/H2O) | 1,4-Dicarbonyl compounds | organicreactions.org |

| 2,3,5-Triphenylfuran | NH4NO3 / aq. AcOH | cis-1,4-Dicarbonyl | researchgate.net |

| Furan-containing xenobiotics | Cytochrome P-450 (in vivo) | Unsaturated aldehyde intermediates | nih.gov |

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. However, compared to more reactive dienes like cyclopentadiene, furan is less reactive, and its cycloadditions are often reversible. nih.gov The reactivity and selectivity of these reactions are highly sensitive to the electronic nature of substituents on the furan ring. rsc.orgnih.gov

Electron-donating groups on the furan ring enhance its reactivity in normal electron-demand Diels-Alder reactions, whereas electron-withdrawing groups decrease it. mdpi.com Computational studies have shown that for a given substituent, placement at the 3-position results in a lower activation energy barrier compared to the 2-position. nih.gov The carboximidamide group is electron-withdrawing, which deactivates the furan ring toward reaction with typical electron-poor dienophiles like maleimide (B117702).

Conversely, this deactivation makes the furan ring itself more electron-poor, opening the possibility for it to act as an electrophilic dienophile in inverse electron-demand Diels-Alder reactions with electron-rich dienes. conicet.gov.ar This reactivity pattern has been observed for 3-nitrofuran, which reacts efficiently with electron-rich dienes. conicet.gov.ar Therefore, Furan-3-carboximidamide would be expected to show low reactivity as a diene in conventional Diels-Alder reactions but may participate as a dienophile.

| Substituent at Furan 3-Position | Electronic Effect | Predicted Diels-Alder Reactivity (as Diene) | Reference |

|---|---|---|---|

| -OMe (Methoxy) | Strongly Electron-Donating | High | nih.gov |

| -CH3 (Methyl) | Electron-Donating | Moderate | nih.govnih.gov |

| -H (Hydrogen) | Neutral | Low | nih.gov |

| -CHO (Formyl) | Electron-Withdrawing | Very Low | nih.gov |

| -CN (Cyano) | Strongly Electron-Withdrawing | Very Low | nih.gov |

| -C(=NH)NH2 (Carboximidamide) | Electron-Withdrawing | Very Low (Predicted) |

Electrophilic Reactions: The furan ring is significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com Electrophilic aromatic substitution (EAS) proceeds via an addition-elimination mechanism, and attack occurs preferentially at the C2 and C5 positions. pearson.comnumberanalytics.compearson.com This preference is due to the formation of a more stable cationic intermediate (sigma complex) that has three resonance structures, compared to only two for attack at C3 or C4. chemicalbook.compearson.com

For a 3-substituted furan like Furan-3-carboximidamide, the primary sites for electrophilic attack are the adjacent C2 position and the more distant C5 position. The carboximidamide group, being electron-withdrawing, deactivates the ring towards EAS, requiring harsher conditions than for unsubstituted furan. youtube.com However, the directing effect will still favor substitution at the C2 and C5 positions.

Nucleophilic Reactions: Simple furans are generally unreactive towards nucleophilic aromatic substitution (SNA) because the electron-rich ring repels nucleophiles. wikipedia.org Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it for nucleophilic attack. wikipedia.orgchemistrysteps.com These activating groups stabilize the negative charge of the intermediate Meisenheimer complex. chemistrysteps.com Given that the carboximidamide group has electron-withdrawing character, it could potentially facilitate the displacement of a suitable leaving group (e.g., a halide) from other positions on the furan ring, although this reactivity is likely to be limited compared to rings bearing stronger activating groups like a nitro group.

Reactivity of the Carboximidamide Functionality

The carboximidamide group is a versatile functional group that exhibits its own distinct reactivity, including tautomerism and participation in cyclization reactions to build more complex heterocyclic systems.

The carboximidamide group, like the related amide and imidic acid groups, can exist in different tautomeric forms. thieme-connect.de The equilibrium between these forms is fundamental to its chemical reactivity. For Furan-3-carboximidamide, the proton can reside on either of the nitrogen atoms, leading to an equilibrium between two primary tautomeric structures. This tautomerism allows the group to act as both a hydrogen bond donor and acceptor, and the specific tautomer present can influence the reaction pathway in subsequent transformations. While the amide form is generally more stable than the corresponding imidic acid tautomer, the relative stability of carboximidamide tautomers can be influenced by substitution and solvent effects. thieme-connect.de

Amidines are highly valuable building blocks in heterocyclic synthesis due to their ability to act as N-C-N synthons. rsc.orgresearchgate.net They readily undergo cyclocondensation reactions with various electrophilic partners, such as 1,3-dicarbonyl compounds, to form a wide range of N-heterocycles, including pyrimidines and imidazoles. nih.gov

A key transformation specific to furan carboximidamides involves oxidative rearrangement. Studies on furan-2-carboximidamides have shown that oxidation with agents like (dicarboxyiodo)benzenes leads to a rearrangement, forming a carbodiimide (B86325) intermediate. rsc.orgresearchgate.net This highly reactive intermediate can then undergo further reaction. For example, it can react with an unreacted molecule of the starting amidine to form a guanidine (B92328) derivative, which subsequently undergoes intramolecular cyclization to yield a fused benzo pearson.comnih.govfuro[2,3-d]pyrimidine system. rsc.orgresearchgate.net This pathway demonstrates a powerful method for constructing complex fused heterocycles directly from the furan-carboximidamide core. A similar reaction cascade is plausible for the 3-carboximidamide isomer, which would lead to the formation of novel furo-pyrimidine ring systems.

Stability and Degradation Pathways Under Different Chemical Environments

The stability of the furan-3-carboximidamide core is intrinsically linked to the chemical environment, with factors such as pH, temperature, and solvent system playing crucial roles. The furan ring, while aromatic, is susceptible to degradation under various conditions, particularly strong acid and high temperatures.

Acid-Catalyzed Degradation:

In aqueous acidic solutions, the furan ring is prone to acid-catalyzed ring-opening. researchgate.netscite.ai The process is initiated by the protonation of the furan ring, typically at the Cα position (adjacent to the oxygen atom), which is the rate-limiting step. researchgate.netscite.ai This protonation disrupts the aromaticity and leads to the formation of a reactive intermediate. Subsequent nucleophilic attack by a solvent molecule, such as water, results in the formation of dihydrofuranol intermediates. scite.ai Further protonation of the ring oxygen facilitates the final ring-opening, yielding linear unsaturated dicarbonyl compounds. researchgate.netscite.ai For the furan-3-carboximidamide core, the presence of the hydrochloride salt ensures an acidic microenvironment, potentially facilitating this degradation pathway, especially in the presence of water. The stability of various furan derivatives in acidic and basic conditions is known to be challenging, often leading to the formation of degradation products and insoluble materials. nih.govresearchgate.net

Thermal Degradation:

The thermal decomposition of furan and its derivatives can proceed through several pathways, the prevalence of which is highly dependent on the nature of the substituents on the ring. ugent.beresearchgate.net For furan itself, decomposition often involves carbene intermediates formed after a hydrogen shift, which then rearrange to open-chain products. ugent.be For substituted furans, decomposition can be initiated by the substituents. For instance, 2-furoic acid undergoes thermal decarboxylation to form furan at temperatures above 140-160°C. nih.gov Other furans with oxygenated substituents may undergo ring-opening isomerization reactions. ugent.beresearchgate.net Radical chemistry can also become a dominant degradation pathway at higher temperatures, particularly if weak C-H bonds are present in the substituents. ugent.be

Solvent Effects:

The choice of solvent can significantly influence the stability of furan derivatives. Studies have shown a strong stabilizing effect of polar aprotic solvents, which can help mitigate degradation pathways. nih.govresearchgate.net Conversely, the presence of water or protic solvents, especially under acidic or basic conditions, can promote hydrolysis and ring-opening reactions.

The table below summarizes general degradation pathways observed for related furan compounds.

| Compound Family | Conditions | Primary Degradation Pathway | Resulting Products |

| Furan | Dilute Aqueous Acid | Acid-Catalyzed Ring Opening | Unsaturated 1,4-dicarbonyls |

| Furfural | High Temperature | Ring-Opening Isomerization | Furan, Carbon Monoxide, 2-Pyrone |

| 2-Furoic Acid | Thermal (dry, >140°C) | Decarboxylation | Furan |

| Furfuryl Alcohol | Thermal (dry, >140°C) | Dehydration | 2-Methylfuran |

| Substituted Furans | High Temperature | Radical Chemistry | Various radical intermediates & fragments |

Stereochemical Aspects of Reactions

The furan-3-carboximidamide core is planar and achiral. Therefore, stereochemical considerations arise from reactions that create new stereocenters, either on the ring or on its substituents. The electron-rich diene character of the furan ring makes cycloaddition reactions a key area where stereochemistry is critical.

Diels-Alder Reactions:

The furan ring can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. pearson.com The stereoselectivity of these reactions, specifically the preference for endo versus exo products, is a well-studied aspect of furan chemistry. nih.gov Unlike many other dienes, the cycloaddition of furan with dienophiles like maleic anhydride (B1165640) or maleimide often shows a low kinetic preference for the endo adduct. nih.govresearchgate.net Furthermore, the low thermodynamic stability of the resulting adducts can lead to facile retro-Diels-Alder reactions. nih.govresearchgate.net This equilibrium can sometimes result in the thermodynamically more stable exo isomer being the dominant product observed, even if the endo product is formed faster kinetically. nih.gov The specific substituents on both the furan ring and the dienophile can significantly influence both the reactivity and the stereochemical outcome of the cycloaddition. researchgate.net

Nucleophilic Additions:

Generally, the electron-rich nature of the furan ring makes it resistant to nucleophilic attack. quimicaorganica.org However, reactions involving nucleophilic addition to substituents or to activated furan rings can exhibit stereoselectivity. For instance, the synthesis of fused furan-3-one ring systems via rhodium(II)-catalyzed reactions of α-diazo carbonyl compounds in the presence of nucleophiles has been shown to proceed with complete diastereoselectivity. nih.gov While this reaction does not occur directly on a pre-existing furan, it demonstrates how reactions forming furanoid systems can be highly stereocontrolled. Similarly, highly stereoselective glycosylation reactions of furanoside derivatives have been achieved, where the stereochemical outcome is controlled by the reaction mechanism and intermediates. nih.gov The stereochemistry of nucleophilic additions to carbon-carbon double bonds is generally governed by whether the addition is syn (on the same side) or anti (on opposite sides). dalalinstitute.com

The following table provides examples of stereochemical outcomes in reactions involving the furan core.

| Reaction Type | Reactants | Key Stereochemical Feature | Typical Outcome |

| Diels-Alder Cycloaddition | Furan + Maleic Anhydride | Endo vs. Exo Selectivity | Low kinetic endo preference; often reversible, leading to the more stable exo product. nih.govresearchgate.net |

| Diels-Alder Cycloaddition | Furan + Maleimide | Endo vs. Exo Selectivity | Similar to maleic anhydride; reactivity is dictated by stereochemistry under thermal conditions. uliege.be |

| C-Glycosylation | Furanoside Derivatives + Allyltrimethylsilane | 1,3-syn vs. 1,3-anti | Can achieve exquisite stereoselectivity (e.g., 99:1, 1,3-syn) depending on the catalyst. nih.gov |

| Tandem Cyclization-Nucleophilic Addition | α-Diazo Carbonyls + Nucleophiles | Diastereoselectivity | Can proceed with complete diastereoselectivity to form fused furanone systems. nih.gov |

Mechanistic Biological Activity Studies of Furan 3 Carboximidamide Hydrochloride and Its Derivatives in Vitro Focus

Mechanistic Biological Activity Studies of Furan (B31954) Derivatives (in vitro focus)

The furan nucleus is a core component in numerous biologically active compounds. ijabbr.comutripoli.edu.ly Its derivatives have been the subject of extensive research, revealing a wide range of enzyme inhibitory activities. This section explores the in vitro mechanistic studies of various furan derivatives, focusing on their interactions with several key enzymes.

Inhibition Kinetics and Potency (IC50, Ki determination)

The potency of an enzyme inhibitor is quantitatively described by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. researchgate.net

The inhibition constant, Ki, provides a more absolute measure of the binding affinity between the inhibitor and the enzyme. For reversible inhibitors, the IC50 value can be converted to a Ki value, often using the Cheng-Prusoff equation, which takes into account the concentration of the substrate and its Michaelis constant (Km). nih.govnih.govcore.ac.uk For irreversible or tightly-binding inhibitors, more complex models are required to accurately determine kinetic parameters. core.ac.ukresearchgate.net The lower the IC50 or Ki value, the greater the potency of the inhibitor. nih.gov

Inhibition of Viral Polymerases (e.g., HCV RdRp, HCV NS5B)

Viral RNA-dependent RNA polymerases (RdRp) are essential enzymes for the replication of RNA viruses and are a primary target for antiviral drug development. nih.govresearchgate.net While research has identified numerous compounds that inhibit these polymerases, specific studies detailing the activity of Furan-3-carboximidamide (B13616034) Hydrochloride were not found in the available literature. However, the broader class of heterocyclic compounds has been investigated. For instance, various nucleotide analogs and other small molecules are known to target the RdRp of viruses like Hepatitis C Virus (HCV) and influenza. researchgate.net These inhibitors can function by competing with natural substrates or by binding to allosteric sites on the enzyme, thereby disrupting its function. researchgate.net

Inhibition of ATP-Citrate Lyase (ACL)

ATP-citrate lyase (ACLY) is a crucial enzyme in cellular metabolism, linking carbohydrate metabolism to the production of acetyl-CoA, a key precursor for fatty acid and cholesterol biosynthesis. nih.govmdpi.com The inhibition of ACLY is a therapeutic strategy for metabolic diseases and some cancers. nih.govmdpi.com

Research employing virtual screening of a furoic acid library has led to the discovery of furan carboxylate derivatives as novel ACL inhibitors. nih.gov In one study, 11 of 24 virtual hits were confirmed as active in an in vitro enzymatic assay. nih.gov The most potent of these novel furan-based inhibitors demonstrated significant activity. nih.gov

Table 1: Inhibition of ATP-Citrate Lyase by a Furan Derivative

| Compound ID | Description | IC50 (μM) |

|---|---|---|

| A1 | Furan carboxylate derivative | 4.1 |

Data sourced from a study on novel ACL inhibitors discovered via in silico screening. nih.gov

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease. nih.govnih.gov

While no data was found for Furan-3-carboximidamide Hydrochloride, studies on more complex molecules incorporating a furan ring, such as benzofuran (B130515) and dibenzofuran (B1670420) derivatives, have shown significant inhibitory activity. For example, a series of novel benzofuran-based 1,2,4-triazole (B32235) derivatives were synthesized and evaluated for their AChE inhibitory potential. nih.gov One of the most potent compounds in this series demonstrated strong inhibition. nih.gov Similarly, certain 2-phenylbenzofuran (B156813) derivatives have been identified as selective inhibitors of BChE. researchgate.net

Table 2: Acetylcholinesterase Inhibition by a Benzofuran-Triazole Derivative

| Compound ID | Description | IC50 (μM) |

|---|---|---|

| 10d | Benzofuran-triazole hybrid with 2,5-dimethoxyphenyl moiety | 0.55 |

Data from a study on novel benzofuran-based 1,2,4-triazole derivatives. nih.gov

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Inducible nitric oxide synthase (iNOS) produces nitric oxide (NO), a molecule involved in various physiological and pathological processes, including inflammation. bohrium.comnih.gov Consequently, inhibitors of iNOS are of significant interest in anti-inflammatory research.

Studies have shown that certain furan derivatives can modulate iNOS activity. A bioactive Maillard reaction product containing a furan ring, [5-(5,6-dihydro-4H-pyridin-3-ylidenemethyl)furan-2-yl]-methanol (F3-A), was found to produce a dose-dependent inhibition of both extracellular NO production and iNOS translation in Caco-2 cells. bohrium.com The effects of this compound were reported to be more potent than those of the known iNOS inhibitor, aminoguanidine. bohrium.com Other natural furan derivatives have also been shown to exhibit anti-inflammatory effects through the suppression of NO production. nih.govmdpi.com

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, which exist in two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins (B1171923) and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov Selective inhibition of COX-2 is a key goal in the development of anti-inflammatory agents with fewer gastrointestinal side effects. researchgate.net

The furan scaffold has been incorporated into molecules designed as COX inhibitors. For instance, a study on diarylisoxazoles investigated 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6), which showed preferential, though relatively weak, competitive inhibition of COX-1. nih.gov In contrast, the furan-containing Maillard reaction product F3-A, which inhibited iNOS, did not show inhibitory activity against COX-2, indicating a specific mechanism of action. bohrium.com

Table 3: COX Inhibition Profile for a Furan-Containing Diarylisoxazole

| Compound ID | Description | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|---|

| P6 | 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole | 19 | >50 |

Data from a study on the structural basis of selective COX-1 inhibition. nih.gov

Inhibition of Alpha-Glucosidase and Lipoxygenase (LPO)

Derivatives based on the furan scaffold have demonstrated significant inhibitory activity against α-glucosidase, a key enzyme in carbohydrate metabolism. In one study, a series of 2,5-disubstituted furan derivatives incorporating a 1,3-thiazole moiety were synthesized and evaluated for their ability to inhibit α-glucosidase. All tested compounds showed potent inhibition, with IC50 values ranging from 0.645 to 94.033 μM, which is substantially more potent than the standard inhibitor, acarbose (B1664774) (IC50 = 452.243 ± 54.142 µM). nih.gov

Two compounds from this series, III-10 and III-24, were identified as particularly promising. Compound III-24 exhibited the highest potency with an IC50 of 0.645 ± 0.052 μM. nih.gov Kinetic analysis revealed that these derivatives operate through different inhibitory mechanisms; compound III-10 acts as a competitive inhibitor, while the more potent III-24 is a noncompetitive inhibitor of α-glucosidase. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Furan Derivatives

| Compound | IC50 (μM) | Inhibition Type |

|---|---|---|

| III-10 | 4.120 ± 0.764 | Competitive |

| III-24 | 0.645 ± 0.052 | Noncompetitive |

| Acarbose (Standard) | 452.243 ± 54.142 | - |

Data sourced from a study on 2,5-disubstituted furan derivatives. nih.gov

Regarding lipoxygenase (LPO), a family of enzymes involved in the inflammatory cascade, certain benzofuran derivatives have been shown to be potent inhibitors. A study on 2-substituted benzofuran hydroxyamic acids identified compounds with strong in vitro inhibitory activity against 5-lipoxygenase, with the most potent derivatives exhibiting IC50 values as low as 40 nM. nih.gov While this study was on benzofuran derivatives, it highlights the potential of the broader furan chemical class as a scaffold for developing lipoxygenase inhibitors.

Receptor Interaction and Modulation

Furan-based compounds, particularly those incorporating carboximidamide groups, have been investigated for their interaction with G protein-coupled receptors (GPCRs), most notably the adenosine (B11128) receptors. nih.gov

Adenosine Receptor Antagonism (e.g., A3 Receptor)

The adenosine A3 receptor (A3R) has been a significant target for furan-containing compounds. Structure-activity relationship studies have revealed that the presence of an aromatic nitrogen heterocycle with a nitrogen atom alpha to the carbon of a carboximidamide group can be crucial for antagonistic potency at the A3R. nih.gov Derivatives containing a furan group have been noted in the development of A3 selective ligands. nih.gov

Binding Affinity Determination (e.g., NanoBRET binding assay)

Modern biophysical techniques are employed to determine the binding affinity of ligands to their receptors in a live-cell environment. The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a prominent method used for studying ligand-receptor kinetics at the adenosine A3 receptor. nih.govnih.gov This assay allows for the measurement of kinetic parameters and binding affinities of unlabelled compounds by observing their competition with a fluorescently labeled ligand. nih.govbohrium.com

In studies characterizing novel A3R antagonists, binding affinities are typically determined using radioligand binding assays. For instance, in a screen of potential A3R antagonists, the binding affinities (Ki) for the A1, A2A, and A3 receptor subtypes were established using this method to identify potent and selective compounds. nih.gov

Receptor Subtype Selectivity Profiling (e.g., A1R, A2AR, A2BR)

A critical aspect of drug development is ensuring selectivity for the target receptor over other closely related subtypes to minimize off-target effects. Furan-containing antagonists have been profiled for their selectivity across the four adenosine receptor subtypes (A1R, A2AR, A2BR, and A3R). nih.gov

In a study of novel potential A3R antagonists, selected compounds were tested for their binding affinity against A1R, A2AR, and A3R. One promising compound, K18, demonstrated a binding affinity (Ki) of 0.96 µM for the A3R, while showing significantly weaker affinity for A1R (>100 µM) and A2AR (10.9 µM), indicating a favorable selectivity profile for the A3 subtype. nih.gov

Table 2: Adenosine Receptor Subtype Selectivity Profile for Compound K18

| Receptor Subtype | Binding Affinity (Ki, µM) |

|---|---|

| A1R | >100 |

| A2AR | 10.9 |

| A3R | 0.96 |

Data represents the binding affinity of a selective A3R antagonist. nih.gov

Signaling Pathway Modulation (e.g., cAMP accumulation assays)

The adenosine A3 receptor is canonically coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov Antagonists of the A3R are expected to block this agonist-induced inhibition. nih.gov

Functional assays measuring cAMP accumulation are a standard method to confirm the antagonistic activity of a compound. In these assays, cells expressing the A3R are stimulated with an agonist (like NECA) in the presence of forskolin (B1673556) (an adenylyl cyclase activator). The agonist inhibits cAMP production. An effective A3R antagonist will reverse this inhibition, leading to an increase in cAMP levels compared to the agonist-treated cells. nih.gov Several potential A3R antagonists containing a carboximidamide moiety were identified through their ability to restore cAMP accumulation in the presence of an A3R agonist. nih.gov This functional confirmation is a crucial step in characterizing the mechanism of action of these compounds. nih.gov

Mutagenesis Studies for Binding Residue Identification

To understand the molecular interactions between a ligand and its receptor, site-directed mutagenesis studies are performed. These studies involve mutating specific amino acid residues within the receptor's binding pocket and then assessing the impact on ligand binding and receptor activation. semanticscholar.org